molecular formula C8H4F3N B1362308 3,4,5-Trifluorophenylacetonitrile CAS No. 220228-03-5

3,4,5-Trifluorophenylacetonitrile

Cat. No.: B1362308
CAS No.: 220228-03-5
M. Wt: 171.12 g/mol
InChI Key: TVSLNRQODQRVJZ-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylacetonitrile: is an organic compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . It is characterized by the presence of three fluorine atoms attached to a benzene ring and a nitrile group attached to the acetonitrile moiety. This compound is a colorless liquid or solid, depending on the temperature, and is soluble in various organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4,5-Trifluorophenylacetonitrile involves the reaction of 3,4,5-trifluorobenzaldehyde with sodium cyanide under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3,4,5-trifluorobenzaldehyde and sodium cyanide.

    Conditions: Basic conditions, often using a base such as sodium hydroxide.

    Procedure: The reactants are mixed in a suitable solvent, and the reaction mixture is stirred at an appropriate temperature until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorophenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4,5-Trifluorophenylacetonitrile is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also be used in the development of fluorinated analogs of biologically active molecules .

Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit various biological activities, including anti-inflammatory and analgesic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and materials with unique properties due to the presence of fluorine atoms .

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenylacetonitrile depends on its specific applicationThe nitrile group can participate in various chemical reactions, leading to the formation of active metabolites .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,4,5-Trifluorophenylacetonitrile is unique due to the specific arrangement of fluorine atoms and the presence of both nitrile and acetonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSLNRQODQRVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380732
Record name 3,4,5-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220228-03-5
Record name 3,4,5-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220228-03-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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